Cas no 2679926-31-7 ((2S)-6-azido-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid)

(2S)-6-azido-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid 化学的及び物理的性質
名前と識別子
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- EN300-28280047
- 2679926-31-7
- (2S)-6-azido-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid
- (2S)-6-azido-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid
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- インチ: 1S/C10H16N4O4/c1-2-7-18-10(17)13-8(9(15)16)5-3-4-6-12-14-11/h2,8H,1,3-7H2,(H,13,17)(H,15,16)/t8-/m0/s1
- InChIKey: OBHTWBDHERAIQK-QMMMGPOBSA-N
- ほほえんだ: OC([C@H](CCCCN=[N+]=[N-])NC(=O)OCC=C)=O
計算された属性
- せいみつぶんしりょう: 256.11715500g/mol
- どういたいしつりょう: 256.11715500g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 10
- 複雑さ: 339
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
(2S)-6-azido-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28280047-1.0g |
(2S)-6-azido-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid |
2679926-31-7 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28280047-5.0g |
(2S)-6-azido-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid |
2679926-31-7 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
Enamine | EN300-28280047-0.1g |
(2S)-6-azido-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid |
2679926-31-7 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
Enamine | EN300-28280047-0.5g |
(2S)-6-azido-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid |
2679926-31-7 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
Enamine | EN300-28280047-10.0g |
(2S)-6-azido-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid |
2679926-31-7 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
Enamine | EN300-28280047-5g |
(2S)-6-azido-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid |
2679926-31-7 | 5g |
$1945.0 | 2023-09-09 | ||
Enamine | EN300-28280047-10g |
(2S)-6-azido-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid |
2679926-31-7 | 10g |
$2884.0 | 2023-09-09 | ||
Enamine | EN300-28280047-1g |
(2S)-6-azido-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid |
2679926-31-7 | 1g |
$671.0 | 2023-09-09 | ||
Enamine | EN300-28280047-2.5g |
(2S)-6-azido-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid |
2679926-31-7 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-28280047-0.25g |
(2S)-6-azido-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid |
2679926-31-7 | 95.0% | 0.25g |
$617.0 | 2025-03-19 |
(2S)-6-azido-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid 関連文献
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
(2S)-6-azido-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acidに関する追加情報
Introduction to (2S)-6-azido-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid (CAS No. 2679926-31-7)
(2S)-6-azido-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid (CAS No. 2679926-31-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and synthetic biology. This compound is characterized by its unique structural features, including an azide group and an allyl ester functionality, which make it a valuable intermediate in the synthesis of complex molecules and bioconjugates.
The azide group in (2S)-6-azido-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid is particularly noteworthy due to its reactivity in click chemistry reactions. Click chemistry, a concept introduced by K. Barry Sharpless, has revolutionized the field of chemical synthesis by providing rapid and highly efficient methods for forming covalent bonds. The azide group can undergo copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reactions, which are widely used in the synthesis of peptides, proteins, and other biomolecules.
In addition to its utility in click chemistry, the allyl ester functionality in (2S)-6-azido-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid provides further synthetic flexibility. The allyl group can be selectively cleaved under mild conditions, making it an excellent protecting group for carboxylic acids. This property is particularly useful in the stepwise synthesis of complex organic molecules, where protecting groups are essential to prevent unwanted side reactions.
Recent studies have highlighted the potential applications of (2S)-6-azido-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid in drug discovery and development. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a building block for the synthesis of novel antiviral agents. The researchers utilized the azide group to conjugate the compound with specific targeting moieties, enhancing its ability to selectively bind to viral proteins and inhibit viral replication.
Another area of interest is the use of (2S)-6-azido-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes within the body. The azide group can be used to create masked functionalities that are activated under specific physiological conditions, such as changes in pH or enzyme activity. This approach has shown promise in improving the pharmacokinetic properties and reducing the toxicity of therapeutic agents.
The synthetic accessibility of (2S)-6-azido-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid is another factor contributing to its widespread use. Several efficient synthetic routes have been reported in the literature, allowing for large-scale production with high yields and purity. One such method involves the reaction of 6-bromo-n-hexanoic acid with propargyl alcohol followed by azidation using sodium azide. This multi-step process has been optimized to minimize side reactions and ensure consistent product quality.
In conclusion, (2S)-6-azido-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid (CAS No. 2679926-31-7) is a highly versatile compound with significant potential in various areas of medicinal chemistry and synthetic biology. Its unique structural features, reactivity in click chemistry reactions, and synthetic accessibility make it an invaluable tool for researchers and chemists working on the development of new therapeutic agents and bioconjugates.
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